Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Scientific Research Applications
Antidepressant Potential
- Adenosine Receptor Antagonism: Compounds like 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, closely related to Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate, have been found to exhibit antidepressant effects. They function as potent adenosine receptor antagonists and show promising results in behavioral despair models in rats, indicating potential as rapid-onset antidepressants (Sarges et al., 1990).
Antimicrobial Applications
- Urinary Tract Anti-infectives: Triazoloquinolines, similar in structure to the given compound, have been investigated for their efficacy against Escherichia coli, suggesting a potential role in treating urinary tract infections (Sanna et al., 1990).
- Broad-Spectrum Antimicrobial Activity: New derivatives of pyrazoline and pyrazole, which bear structural similarities to the compound , have shown significant antimicrobial activity against a range of bacteria and fungi, indicating a broad spectrum of potential antimicrobial applications (Hassan, 2013).
Novel Heterocyclic Systems
- Fluoroquinolone Synthesis: this compound is structurally related to compounds used in the synthesis of novel fluoroquinolones, highlighting its potential in the development of new heterocyclic systems (Lipunova et al., 1997).
Nucleophilic Reaction Studies
- 3-Benzenesulfonyloxyalloxazine Reactions: Research involving nucleophilic reactions of similar compounds, such as 3-benzenesulfonyloxyalloxazine, provides insights into the chemical behavior of this compound in various chemical environments (Hamby & Bauer, 1987).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It’s known that the compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Biochemical Pathways
Similar compounds have shown to exhibit antiviral and antimicrobial activities, suggesting they may interact with the biochemical pathways related to these biological processes .
Result of Action
Some compounds with similar structures have exhibited cytotoxicity at certain concentrations and have shown promising antiviral activity .
Properties
IUPAC Name |
ethyl 4-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-29-21(28)15-8-10-16(11-9-15)23-20(27)13-30-22-25-24-19-12-14(2)17-6-4-5-7-18(17)26(19)22/h4-12H,3,13H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNWIOKIKHOEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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